Product packaging for 6-Bromo-4-chloro-9H-pyrido[2,3-b]indole(Cat. No.:CAS No. 1175675-60-1)

6-Bromo-4-chloro-9H-pyrido[2,3-b]indole

Cat. No.: B3217147
CAS No.: 1175675-60-1
M. Wt: 281.53 g/mol
InChI Key: FPIYJQSWTIINHV-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Synthetic Chemistry and Material Science

Nitrogen-containing heterocycles are a cornerstone of modern chemistry, with their presence being fundamental to a vast range of applications. These cyclic compounds, which incorporate at least one nitrogen atom within their ring structure, are integral to the fields of medicinal chemistry, agrochemicals, and material science. Their unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make them ideal scaffolds for the design of new drugs and functional materials. In material science, nitrogen heterocycles are utilized in the development of polymers, dyes, and corrosion inhibitors, where their structural and electronic diversity allows for the fine-tuning of material properties.

Overview of Indole (B1671886) and Carboline Scaffolds in Advanced Chemical Synthesis

The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged motif in synthetic and medicinal chemistry. google.comnih.gov It is found in a multitude of natural products and biologically active compounds. nih.gov The versatility of the indole ring allows for a wide range of chemical modifications, making it a valuable starting point for the synthesis of complex molecular architectures. nih.gov

Carbolines, which are isomers of pyridoindoles, are classified into four types—α, β, γ, and δ—depending on the position of the nitrogen atom in the pyridine (B92270) ring relative to the indole nucleus. nih.govnih.gov The α-carboline, or 9H-pyrido[2,3-b]indole, framework has been the subject of extensive research due to its presence in various biologically active natural products and synthetic derivatives. nih.gov The synthesis of carboline scaffolds is a significant area of research, with numerous methods developed to construct this tricyclic system. nih.govnih.gov

Structural Elucidation and Nomenclatural Context of the 9H-Pyrido[2,3-b]indole Framework

The systematic name for α-carboline is 9H-pyrido[2,3-b]indole. The numbering of the atoms in the ring system follows a specific convention, which is crucial for unambiguously identifying substituted derivatives. The structure consists of a pyridine ring fused to the 'b' face of the indole nucleus, specifically between the C2 and C3 positions of the indole. The "9H" designation indicates that the nitrogen atom of the indole ring is protonated.

Table 1: Basic Properties of 9H-pyrido[2,3-b]indole

PropertyValue
Molecular FormulaC₁₁H₈N₂
InChIInChI=1S/C11H8N2/c1-2-6-10-8(4-1)9-5-3-7-12-11(9)13-10/h1-7H,(H,12,13)
InChIKeyBPMFPOGUJAAYHL-UHFFFAOYSA-N
Canonical SMILESC1=CC=C2C(=C1)C3=C(N2)N=CC=C3

Data sourced from PubChem.

Rationale for Investigating Halogenated Pyrido[2,3-b]indole Derivatives in Contemporary Chemical Research

The introduction of halogen atoms into organic molecules is a common strategy in medicinal chemistry and materials science to modulate their physicochemical and biological properties. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. In the context of the pyrido[2,3-b]indole scaffold, halogenated derivatives are of interest for several reasons. The electronic effects of halogens can alter the reactivity of the carboline ring system, opening up new avenues for further functionalization. Moreover, the specific placement of halogens can lead to compounds with unique electronic and photophysical properties, making them potential candidates for applications in organic electronics. Research into halogenated α-carbolines has shown that substitutions at various positions can lead to compounds with interesting biological activities. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6BrClN2 B3217147 6-Bromo-4-chloro-9H-pyrido[2,3-b]indole CAS No. 1175675-60-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-chloro-9H-pyrido[2,3-b]indole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClN2/c12-6-1-2-9-7(5-6)10-8(13)3-4-14-11(10)15-9/h1-5H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIYJQSWTIINHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(C=CN=C3N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001280534
Record name 6-Bromo-4-chloro-9H-pyrido[2,3-b]indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175675-60-1
Record name 6-Bromo-4-chloro-9H-pyrido[2,3-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1175675-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-chloro-9H-pyrido[2,3-b]indole
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URL https://comptox.epa.gov/dashboard/DTXSID001280534
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Synthetic Methodologies for the 6 Bromo 4 Chloro 9h Pyrido 2,3 B Indole Scaffold

De Novo Synthesis Approaches to the Pyrido[2,3-b]indole Ring System

The foundational step in obtaining 6-Bromo-4-chloro-9H-pyrido[2,3-b]indole is the construction of the tricyclic pyrido[2,3-b]indole core. Various synthetic strategies have been developed to assemble this α-carboline skeleton, each offering distinct advantages in terms of efficiency, precursor availability, and substitution pattern control.

Multicomponent Reaction Strategies for Pyrido[2,3-b]indole Formation

Multicomponent reactions (MCRs) have emerged as powerful tools in heterocyclic synthesis due to their ability to form complex molecules in a single step from three or more starting materials, thereby enhancing atom and step economy. researchgate.net For the pyrido[2,3-b]indole system, MCRs offer a convergent and efficient route. For instance, a series of polyfunctionalized pyrido[2,3-b]indoles have been synthesized through three- or four-component domino reactions under microwave irradiation, lauded for its short reaction times and high yields. libretexts.org

Cyclization Reactions in the Construction of Pyrido[2,3-b]indole Derivatives

Intramolecular cyclization reactions are a cornerstone in the synthesis of fused heterocyclic systems like pyrido[2,3-b]indoles. A notable approach involves the palladium-catalyzed amidation of a substituted indole (B1671886) precursor followed by an intramolecular cyclization to yield the pyrido[2,3-b]indole core. rsc.org Another efficient method utilizes a vanadium(III)-catalyzed cascade cyclization of 2-(2-aminophenyl)acetonitrile (B23982) with enones, which proceeds under mild conditions with good substrate tolerance and yields. libretexts.org

Classic named reactions also provide reliable pathways to the carboline framework. The Pictet-Spengler reaction, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, is a widely used method for synthesizing tetrahydro-β-carbolines, which can be subsequently aromatized to β-carbolines. libretexts.orglibretexts.orgmasterorganicchemistry.com While this is more common for β-carbolines, modifications can lead to other isomers. The Graebe-Ullmann reaction, which involves the thermal decomposition of a benzotriazole (B28993) derived from a 2-aminodiphenylamine, is a classical method for forming carbazoles and can be adapted for carboline synthesis. nih.govnih.govmdpi.comsavemyexams.com

Regioselective Functionalization of Precursors in Pyrido[2,3-b]indole Synthesis

The strategic placement of functional groups on the precursors is crucial for controlling the regiochemistry of the final pyrido[2,3-b]indole product. By employing directing groups, specific positions on the aromatic rings can be activated or deactivated towards subsequent reactions. For example, the use of a fluorine substituent in a precursor can act as both a directing group for metalation and a leaving group in a subsequent intramolecular nucleophilic aromatic substitution (SNAr) to form the carboline ring system. rsc.org This level of control is essential when planning the synthesis of a specifically substituted derivative like this compound.

Targeted Synthesis of this compound

Once the pyrido[2,3-b]indole nucleus is formed, the next critical phase is the regioselective introduction of the bromo and chloro substituents at the C-6 and C-4 positions, respectively. The electronic properties of the α-carboline ring system, a fusion of an electron-rich indole and an electron-deficient pyridine (B92270) ring, govern the sites of electrophilic and nucleophilic attack.

Halogenation Protocols for Selective Bromination at C-6 and Chlorination at C-4

The introduction of halogens onto the pyrido[2,3-b]indole scaffold typically proceeds via electrophilic aromatic substitution. The indole part of the molecule is more susceptible to electrophilic attack than the pyridine part. Within the indole moiety, the C-6 position is a common site for electrophilic substitution.

For the selective bromination at the C-6 position, N-bromosuccinimide (NBS) is a commonly employed reagent. The reaction is often carried out in a suitable solvent, and the regioselectivity can be influenced by the reaction conditions and the presence of any directing groups on the α-carboline ring. bohrium.comatlantis-press.com

Chlorination at the C-4 position of the pyridine ring is more challenging due to the ring's electron-deficient nature. Direct electrophilic chlorination at this position is generally difficult. A more viable strategy often involves the synthesis of a precursor that already contains a chloro-substituent on the pyridine ring, which is then used to construct the pyrido[2,3-b]indole skeleton. Alternatively, a nucleophilic substitution on a pre-functionalized C-4 position (e.g., with a good leaving group) could be a potential route. The synthesis of 6-bromo-4-chloroquinoline (B1276899) has been reported, which could serve as a precursor for constructing the target molecule.

Stepwise Introduction of Halogen Substituents on the Pyrido[2,3-b]indole Nucleus

A plausible synthetic route to this compound would likely involve a stepwise halogenation strategy. This could entail the initial synthesis of either 6-bromo-9H-pyrido[2,3-b]indole or 4-chloro-9H-pyrido[2,3-b]indole, followed by the introduction of the second halogen.

Route A: Bromination followed by Chlorination

This approach would start with the synthesis of 9H-pyrido[2,3-b]indole, followed by selective bromination at the C-6 position using a reagent like NBS. The resulting 6-bromo-9H-pyrido[2,3-b]indole would then be subjected to chlorination. As direct electrophilic chlorination at C-4 is challenging, this step would likely require specific conditions or a different synthetic strategy, such as the introduction of a directing group or conversion to an intermediate more susceptible to chlorination at the desired position.

Route B: Chlorination followed by Bromination

Alternatively, one could start with the synthesis of 4-chloro-9H-pyrido[2,3-b]indole. This could potentially be achieved by constructing the ring system from a pre-chlorinated pyridine derivative. Subsequent bromination of 4-chloro-9H-pyrido[2,3-b]indole at the C-6 position would then be carried out. The presence of the electron-withdrawing chloro group on the pyridine ring would likely influence the reactivity of the indole moiety towards electrophilic bromination, potentially favoring substitution at the C-6 position.

The feasibility of these stepwise approaches would depend heavily on the directing effects of the existing halogen substituent on the subsequent halogenation step. Halogens are generally ortho-, para-directing but deactivating groups in electrophilic aromatic substitution. masterorganicchemistry.com Therefore, the presence of a bromine atom at C-6 would influence the position of the incoming chloro substituent, and vice versa. Detailed experimental studies are necessary to determine the optimal conditions and regioselectivity of these halogenation reactions on the pyrido[2,3-b]indole scaffold.

Optimization of Reaction Conditions for Halogenation Yields and Selectivity

The introduction of halogen atoms at specific positions on the pyrido[2,3-b]indole (α-carboline) ring requires careful control of reaction conditions to achieve desired yields and regioselectivity. The halogenation of such electron-rich heterocyclic systems is typically an electrophilic aromatic substitution.

For the synthesis of a di-halogenated compound like this compound, a sequential halogenation strategy is often employed. This might involve first synthesizing a chlorinated precursor, such as 4-chloro-9H-pyrido[2,3-b]indole, and then introducing the bromine atom. The conditions for each halogenation step must be optimized.

Chlorination: The introduction of a chlorine atom at the C-4 position can be challenging. One potential route involves the construction of the pyridine ring from a suitably substituted indole. For instance, a Vilsmeier-Haack type reaction on an N-acetylindol-2-amine could yield an intermediate like 2-chloro-9H-pyrido[2,3-b]indole-3-carbaldehyde, which can then be further manipulated. asianpubs.org

Bromination: The subsequent bromination at the C-6 position of the indole ring is an electrophilic substitution. The choice of brominating agent and solvent is critical for selectivity. Common brominating agents include N-Bromosuccinimide (NBS) and liquid bromine. nih.govnih.gov The reactivity of the indole core means that reactions can often proceed without a Lewis acid catalyst. nih.gov Acetic acid is a common solvent for such reactions. nih.gov

Optimization parameters for halogenation include:

Reagent: The choice between reagents like NCS, NBS, Br₂, and I₂ can influence the outcome. For instance, in some indole systems, using NBS in a solvent like DMF is effective for monobromination. nih.gov

Solvent: Solvents such as acetic acid, dichloromethane (B109758) (CH₂Cl₂), and dimethylformamide (DMF) are frequently used. The solvent can affect the reactivity of the halogenating agent and the selectivity of the reaction. nih.govnih.gov

Temperature: Temperature control is crucial to prevent over-reaction and the formation of poly-halogenated byproducts. Reactions are often run at room temperature or below, although higher temperatures (e.g., 90 °C) have been used with specific reagent systems like pyridine hydrobromide perbromide. nih.govresearchgate.net

Base: In base-promoted halogenations, the choice and amount of base can determine the reaction pathway and prevent over-halogenation. libretexts.org However, for electrophilic aromatic substitution on the indole ring, the reaction is typically performed under neutral or acidic conditions. fiveable.me

The inherent reactivity of the indole nucleus can lead to substitution at multiple positions. The electron-withdrawing nature of the pyridine ring and the pre-existing chloro-substituent in a 4-chloro-α-carboline intermediate would influence the position of the subsequent electrophilic attack by bromine, generally directing it to the 6- or 8-position of the indole moiety.

Enzyme-catalyzed halogenations using flavin-dependent halogenases (FDHs) represent an alternative, highly regioselective method. nih.govfrontiersin.org Engineered enzymes have shown the ability to halogenate various indole compounds at specific positions, offering a green alternative to traditional chemical methods. nih.gov

Palladium-Catalyzed Synthetic Routes to Pyrido[2,3-b]indoles

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of the pyrido[2,3-b]indole scaffold. Starting from halogenated precursors like this compound, these methods allow for the introduction of a wide variety of substituents.

Suzuki–Miyaura Cross-Coupling Strategies for Substituted Pyrido[2,3-b]indoles

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex. nih.gov For a di-halogenated substrate like this compound, selective coupling at either the C-4 or C-6 position can be achieved by carefully choosing the reaction conditions. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, which would allow for selective reaction at the C-6 position.

A typical Suzuki-Miyaura reaction involves a palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), a ligand (e.g., XPhos, SPhos), a base (e.g., K₃PO₄, Na₂CO₃), and a solvent system (e.g., dioxane/water). rsc.orgacs.org The reaction can be used to introduce aryl, heteroaryl, alkyl, and alkenyl groups. rsc.orgnih.gov

Table 1: Example Conditions for Suzuki-Miyaura Coupling on Halogenated Heterocycles

Halide SubstrateBoronic Acid/EsterCatalyst/LigandBaseSolventYieldReference
ortho-BromoanilinesAryl/Alkyl Boronic EstersPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂OGood rsc.org
2,6-DichloropyridinesAlkyl Pinacol Boronic EstersPd₂(dba)₃ / FcPPh₂K₃PO₄Dioxane/H₂O74% acs.org
3-Vinyl Indole (via hydroboration)Aryl/Vinyl Halides/TriflatesPdCl₂(dppf)K₃PO₄THF75% nih.gov

Buchwald–Hartwig Amination in Pyrido[2,3-b]indole Functionalization

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for synthesizing N-substituted pyrido[2,3-b]indoles from their halogenated precursors. The development of various generations of phosphine (B1218219) ligands has greatly expanded the scope of this reaction to include a wide range of amines (primary, secondary, and even ammonia (B1221849) equivalents) and aryl halides (chlorides, bromides, iodides). wikipedia.orgorganic-chemistry.org

For this compound, selective amination could be performed, likely at the more reactive C-6 position. The choice of palladium catalyst, ligand (e.g., BINAP, DPPF, X-Phos), and base (e.g., NaOt-Bu, Cs₂CO₃) is crucial for achieving high yields. wikipedia.orgnih.gov

Table 2: Key Components in Buchwald-Hartwig Amination

ComponentExamplesRole in ReactionReference
Palladium PrecatalystPd(OAc)₂, Pd₂(dba)₃Source of active Pd(0) catalyst wikipedia.org
LigandP(o-tolyl)₃, BINAP, DPPF, XPhosStabilizes Pd center, facilitates oxidative addition and reductive elimination wikipedia.orgnih.gov
BaseNaOt-Bu, K₃PO₄, Cs₂CO₃Deprotonates the amine and facilitates formation of the palladium-amido complex wikipedia.orgnih.gov
Amine SourcePrimary/Secondary Amines, Anilines, Ammonia EquivalentsNitrogen nucleophile organic-chemistry.org

This reaction has been successfully applied in multicomponent syntheses to construct highly substituted indoles in one pot, combining a Buchwald-Hartwig amination with another palladium-catalyzed coupling. nih.gov

Intramolecular Pd-Catalyzed C-H Arylation for Pyrido[2,3-b]indole Scaffolds

Palladium-catalyzed intramolecular C-H arylation represents an efficient and atom-economical strategy for constructing heterocyclic rings, including the pyrido[2,3-b]indole system. This approach involves forming a C-C bond between an aryl halide and a C-H bond within the same molecule. While direct application to this compound is for functionalization, the principle is key to its synthesis. For example, the synthesis of the core indole ring can be achieved via intramolecular C-H amination. nih.gov

The synthesis of the pyrido[2,3-b]indole core itself can be accomplished through palladium-catalyzed cyclization reactions. One strategy involves the Pd-catalyzed amidation of a substituted indole followed by an intramolecular cyclization to form the fused pyridine ring. rsc.org Such methods provide a powerful route to the core structure before subsequent halogenation steps.

Microwave-Assisted Synthetic Approaches to Pyrido[2,3-b]indole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating the synthesis of heterocyclic compounds, including pyrido[2,3-b]indole derivatives. mdpi.comscilit.com Microwave irradiation can significantly reduce reaction times, improve yields, and sometimes enhance product purity compared to conventional heating methods.

This technology has been successfully applied to various reactions relevant to the synthesis and functionalization of the pyrido[2,3-b]indole scaffold:

Core Synthesis: Microwave heating can facilitate the construction of the heterocyclic core. For example, domino reactions involving pyridinium (B92312) salts and enaminones under microwave conditions can lead to fused systems like pyrido[2,3-b]indolizines. mdpi.comscilit.com

Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig reactions on halogenated precursors can be expedited using microwave irradiation. This allows for the rapid diversification of the pyrido[2,3-b]indole core. nih.gov

Multicomponent Reactions: One-pot, multicomponent reactions to build complex heterocyclic systems are often enhanced by microwave assistance, providing rapid access to libraries of compounds. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction TypeConventional Method (Time)Microwave Method (Time)Advantage of MAOSReference
Heterocycle FormationHours to DaysMinutesDrastic reduction in reaction time nih.gov
Suzuki-Miyaura CouplingSeveral Hours5-30 MinutesIncreased reaction rate, often higher yields nih.gov
N-Alkylation of IndolesSeveral Hours10-20 MinutesFaster, cleaner reactions nih.gov

Green Chemistry Considerations in Pyrido[2,3-b]indole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve safety and efficiency. researchgate.netresearchgate.netfrontiersin.org

Key green chemistry considerations in the synthesis of pyrido[2,3-b]indoles include:

Solvent Choice: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids, or performing reactions under solvent-free conditions. researchgate.netfrontiersin.orgrasayanjournal.co.in Water has been used as a solvent for Suzuki-Miyaura reactions and other syntheses of nitrogen-containing heterocycles. rsc.orgrasayanjournal.co.in

Catalysis: Using highly efficient and recyclable catalysts to minimize waste. This includes the development of heterogeneous catalysts that can be easily separated from the reaction mixture. researchgate.net Enzymatic catalysis, such as the use of halogenases for regioselective halogenation, offers an environmentally benign alternative to chemical reagents. nih.govfrontiersin.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. Multicomponent and cascade reactions are particularly effective in this regard as they reduce the number of synthetic steps and purification procedures. nih.govrsc.org

Energy Efficiency: Employing energy-efficient methods like microwave or ultrasonic irradiation, which can reduce reaction times and energy consumption compared to conventional heating. researchgate.netrasayanjournal.co.in

By integrating these principles, the synthesis of complex molecules like this compound can be made more sustainable and environmentally responsible.

Chemical Reactivity and Derivatization Strategies of 6 Bromo 4 Chloro 9h Pyrido 2,3 B Indole

Nucleophilic Aromatic Substitution Reactions on the Halogenated Pyrido[2,3-b]indole Core

Nucleophilic aromatic substitution (SNAr) reactions are a cornerstone for modifying halogenated aromatic and heteroaromatic systems. The reactivity of these systems is largely governed by the electronic properties of the ring and the nature of the leaving group. In 6-Bromo-4-chloro-9H-pyrido[2,3-b]indole, the electron-withdrawing nature of the pyridine (B92270) ring significantly influences the reactivity of the attached halogens.

The chlorine atom at the C-4 position of the pyrido[2,3-b]indole core is highly activated towards nucleophilic attack. This enhanced reactivity is a direct consequence of its position relative to the nitrogen atom in the pyridine ring. The nitrogen atom exerts a strong electron-withdrawing effect, particularly at the ortho (C-3) and para (C-4) positions. When a nucleophile attacks the C-4 position, the resulting negatively charged intermediate, known as a Meisenheimer complex, is effectively stabilized through resonance. The negative charge can be delocalized onto the electronegative pyridine nitrogen, significantly lowering the activation energy for the substitution. stackexchange.com

This electronic activation is typically the dominant factor determining the site of nucleophilic attack, often overriding the inherent leaving group ability of the halogen. youtube.com Therefore, reactions with a variety of nucleophiles, such as amines, alkoxides, and thiolates, are expected to proceed with high regioselectivity at the C-4 position.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions at the C-4 Position

NucleophileReagent ExampleTypical ConditionsExpected Product
AmineMorpholineDMF or NMP, 80-120 °C6-Bromo-4-(morpholin-4-yl)-9H-pyrido[2,3-b]indole
AlkoxideSodium MethoxideMethanol, Reflux6-Bromo-4-methoxy-9H-pyrido[2,3-b]indole
ThiolateSodium ThiophenoxideDMF, Room Temp. to 60 °C6-Bromo-4-(phenylthio)-9H-pyrido[2,3-b]indole

In contrast to the C-4 position, the C-6 bromine is located on the carbocyclic (benzene) portion of the indole (B1671886) ring system. This position is not directly activated by the electron-withdrawing pyridine nitrogen in the same manner as the C-4 position. Consequently, the C-6 bromine is significantly less susceptible to nucleophilic aromatic substitution under standard SNAr conditions. While bromide is generally a better leaving group than chloride, the lack of strong electronic activation at C-6 makes its substitution by nucleophiles a much less favorable process. rsc.org For substitution to occur at this site, more forcing conditions or alternative reaction mechanisms, such as those catalyzed by copper, would likely be required.

Given the pronounced difference in electronic activation, competitive substitution is generally not a major issue under typical SNAr conditions. The reaction pathway overwhelmingly favors the substitution of the C-4 chlorine. stackexchange.com Selective monosubstitution at the C-4 position can be achieved with high efficiency.

However, the choice of nucleophile and reaction conditions can be modulated. While most common nucleophiles will react at C-4, extremely strong bases under high temperatures could potentially lead to more complex reaction mixtures, possibly involving elimination-addition (aryne) mechanisms, although this is less common for such heterocyclic systems compared to simple haloarenes. For sequential derivatization, the initial SNAr reaction at C-4 would yield a 6-bromo-4-substituted-9H-pyrido[2,3-b]indole, which can then be subjected to a different set of reactions, such as cross-coupling, at the C-6 position.

Electrophilic Aromatic Substitution Reactions on the Pyrido[2,3-b]indole System

Electrophilic aromatic substitution (SEAr) provides a complementary method for functionalizing the pyrido[2,3-b]indole core. The regioselectivity of SEAr is governed by the electron density of the aromatic rings. The indole portion of the molecule is more electron-rich than the pyridine portion, making it the preferred site for electrophilic attack. researchgate.net

Within the indole system, the benzene (B151609) ring is more susceptible to electrophilic substitution than the pyrrole (B145914) ring, which is generally less reactive in α-carbolines. researchgate.net Research on the parent 9H-pyrido[2,3-b]indole (α-carboline) has shown that electrophilic reactions such as nitration, bromination, and Friedel-Crafts acylation occur with high regioselectivity at the C-6 position. researchgate.net This position is electronically activated by the indole nitrogen. In the case of this compound, the C-6 position is already occupied. The existing bromine atom is a deactivating, ortho-, para-director. Therefore, further electrophilic substitution would be directed to the C-5 or C-7 positions, though the reaction would be slower due to the deactivating effect of the halogen.

Cross-Coupling Reactions Involving C-Br and C-Cl Bonds

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds in this compound allows for highly selective and sequential functionalization.

The relative reactivity of aryl halides in the oxidative addition step of the catalytic cycle is a key factor determining selectivity. The general order of reactivity is I > Br > OTf >> Cl. wikipedia.org This established trend predicts that the C-6 bromine bond will react preferentially over the C-4 chlorine bond, enabling selective derivatization at the C-6 position while preserving the chlorine at C-4 for subsequent transformations. researchgate.net

Negishi and Stille couplings are prominent examples of cross-coupling reactions that can be applied to this system.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Its high functional group tolerance makes it particularly useful. For this compound, selective coupling at the C-6 position can be achieved by reacting it with an organozinc reagent in the presence of a palladium catalyst.

The Stille coupling utilizes an organotin reagent and a palladium catalyst. wikipedia.orgorganic-chemistry.org Like the Negishi reaction, it offers broad scope and good functional group tolerance, though concerns about the toxicity of tin compounds are a consideration. The higher reactivity of the C-Br bond allows for selective Stille coupling at the C-6 position.

Following a selective cross-coupling reaction at the C-6 position, the remaining C-4 chlorine can then be targeted, either by a subsequent cross-coupling reaction (often requiring more forcing conditions or specialized catalyst systems) or by a nucleophilic aromatic substitution as described in section 3.1.1. This stepwise approach provides a robust strategy for creating diverse and complex derivatives of the pyrido[2,3-b]indole scaffold.

Table 2: Representative Cross-Coupling Reactions at the C-6 Position

ReactionOrganometallic ReagentCatalyst/LigandTypical ConditionsExpected Product
Negishi Coupling Phenylzinc chloride (PhZnCl)Pd(PPh₃)₄ or PdCl₂(dppf)THF, 60-80 °C4-Chloro-6-phenyl-9H-pyrido[2,3-b]indole
Stille Coupling (Thiophen-2-yl)tributylstannanePd(PPh₃)₄Toluene or Dioxane, 90-110 °C4-Chloro-6-(thiophen-2-yl)-9H-pyrido[2,3-b]indole
Negishi Coupling Vinylzinc bromidePd(OAc)₂ / SPhosTHF/Toluene, Room Temp. to 50 °C4-Chloro-6-vinyl-9H-pyrido[2,3-b]indole
Stille Coupling Tributyl(vinyl)stannanePdCl₂(PPh₃)₂DMF, 80 °C4-Chloro-6-vinyl-9H-pyrido[2,3-b]indole

Sonogashira Coupling for Alkynylation

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org In the case of this compound, the reaction exhibits high regioselectivity. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl. libretexts.org Consequently, the carbon-bromine bond at the C-6 position is significantly more reactive than the carbon-chlorine bond at the C-4 position.

This differential reactivity allows for the selective alkynylation at the C-6 position, leaving the C-4 chloro substituent intact for subsequent functionalization. The reaction is typically carried out under mild conditions, often using a base such as an amine in a suitable solvent. organic-chemistry.org The choice of palladium catalyst, ligand, and copper co-catalyst can be optimized to achieve high yields. libretexts.orgnih.gov This selective transformation is crucial for introducing alkyne moieties, which can serve as handles for further chemistry, such as click reactions or the synthesis of extended conjugated systems.

Table 1: Typical Conditions for Sonogashira Coupling at C-6

Component Example Purpose
Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ Palladium(0) source for the catalytic cycle. libretexts.org
Co-catalyst Copper(I) iodide (CuI) Activates the terminal alkyne. wikipedia.orgnih.gov
Base Triethylamine (TEA), Diisopropylamine (DIPA) Alkyne deprotonation and HX scavenger. organic-chemistry.org
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF) Solubilizes reactants.
Alkyne Phenylacetylene, Trimethylsilylacetylene Coupling partner.

| Temperature | Room Temperature to 80 °C | Reaction condition. |

Other Transition Metal-Catalyzed Coupling Reactions

Beyond alkynylation, the C-6 bromo substituent is a prime site for other transition metal-catalyzed cross-coupling reactions, again exploiting its higher reactivity compared to the C-4 chloro group.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds between the aryl bromide at C-6 and various organoboron compounds (boronic acids or esters). nih.gov Catalytic systems often employ palladium complexes with specialized phosphine (B1218219) ligands, such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), which are effective for coupling bromo-substituted heterocyclic compounds. nih.gov This method allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C-6 position. nih.govnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds. It can be used to selectively couple primary or secondary amines at the C-6 position of the pyrido[2,3-b]indole core. The reaction typically requires a palladium catalyst, a suitable phosphine ligand (e.g., from the biarylphosphine class), and a strong base.

The regioselectivity of these reactions consistently favors functionalization at the C-6 position, making this compound a valuable intermediate for sequential, site-selective derivatization.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling at C-6

Component Example Purpose
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄ Palladium(0) source for the catalytic cycle. nih.govmdpi.com
Ligand dppf (as part of the catalyst complex) Stabilizes the palladium center and facilitates the catalytic cycle.
Base K₂CO₃, K₃PO₄ Activates the boronic acid and facilitates transmetalation. nih.govmdpi.com
Solvent Dimethoxyethane (DME), 1,4-Dioxane Solubilizes reactants. nih.govmdpi.com
Boron Reagent Arylboronic acids, Heteroarylboronic acids Coupling partner.

| Temperature | 80 °C to 110 °C | Reaction condition. |

Functional Group Interconversions on the Halogen Substituents

Direct interconversion of the halogen substituents on this compound, outside of cross-coupling reactions, is a less commonly documented path for this specific molecule. However, general organometallic strategies could potentially be applied. For instance, a lithium-halogen exchange at the more reactive C-6 bromo position using an organolithium reagent (e.g., n-butyllithium) at low temperatures could generate a C-6 lithiated species. This highly reactive intermediate could then be trapped with various electrophiles to introduce a different set of functional groups. Such a strategy would need to be carefully optimized to avoid side reactions.

N-Alkylation and N-Arylation Strategies at the Indole Nitrogen (N-9)

The indole nitrogen (N-9) is a common site for functionalization, which can be crucial for modulating the biological activity or modifying the physical properties of the molecule.

N-Alkylation: This is typically achieved under standard conditions by deprotonating the indole N-H with a suitable base, followed by reaction with an alkylating agent. Strong bases like sodium hydride (NaH) in an aprotic polar solvent such as DMF or THF are commonly used to generate the indolide anion, which then reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the N-9 alkylated product.

N-Arylation: Introducing an aryl group at the N-9 position generally requires metal catalysis.

Buchwald-Hartwig N-Arylation: Similar to the C-N coupling, this palladium-catalyzed method can couple aryl halides with the indole N-H in the presence of a suitable ligand and base. beilstein-journals.org

Chan-Lam Coupling: This copper-catalyzed reaction provides an alternative route, often using arylboronic acids as the arylating agent. These reactions can sometimes proceed under milder conditions, occasionally even at room temperature in the presence of an oxidant like Cu(OAc)₂. beilstein-journals.org

Table 3: General Conditions for N-9 Functionalization

Reaction Base Reagent/Catalyst Solvent Typical Conditions
N-Alkylation NaH, K₂CO₃ Alkyl halide (e.g., CH₃I) DMF, THF 0 °C to Room Temp
N-Arylation (Buchwald-Hartwig) NaOtBu, Cs₂CO₃ Pd₂(dba)₃, Biarylphosphine ligand, Aryl halide Toluene, Dioxane 80-130 °C beilstein-journals.org

| N-Arylation (Chan-Lam) | Pyridine | Cu(OAc)₂, Arylboronic acid | CH₂Cl₂, MeOH | Room Temp to 80 °C beilstein-journals.org |

Regioselective Functionalization of the Pyrido Moiety

The pyridine portion of the molecule possesses its own distinct reactivity, primarily centered on the C-4 chloro substituent. The electron-withdrawing nature of the pyridine nitrogen atom activates the C-4 position towards Nucleophilic Aromatic Substitution (SNAr) . nih.govyoutube.com This reactivity is complementary to the palladium-catalyzed cross-coupling at C-6.

In an SNAr reaction, a nucleophile directly displaces the chloride at the C-4 position. This transformation is particularly efficient with strong nucleophiles such as amines, alkoxides, and thiolates. For many related heterocyclic systems, like 2,4-dichloroquinazolines, the substitution is highly regioselective at the C-4 position. mdpi.com This allows for the precise installation of a wide range of substituents, which is a common strategy in medicinal chemistry to build molecular diversity and tune pharmacological properties. The reaction often proceeds by heating the substrate with the nucleophile, sometimes in the presence of a non-nucleophilic base, in a polar solvent.

Table 4: Typical Conditions for Nucleophilic Aromatic Substitution (SNAr) at C-4

Nucleophile Type Example Nucleophile Solvent Conditions
Amines Aniline, Piperidine Ethanol, Isopropanol, DMF 80 °C to Reflux
Alkoxides Sodium methoxide Methanol, THF Room Temp to Reflux

| Thiolates | Sodium thiophenoxide | DMF, DMSO | Room Temp to 80 °C |

Computational and Theoretical Investigations of 6 Bromo 4 Chloro 9h Pyrido 2,3 B Indole

Quantum Chemical Calculations on Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-bromo-4-chloro-9H-pyrido[2,3-b]indole, these calculations would reveal details about its geometry, electron distribution, and chemical reactivity.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. A DFT study, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine the optimized ground state geometry of this compound. This calculation would yield precise bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule. The resulting data would be foundational for all other computational analyses.

Table 1: Predicted Ground State Geometrical Parameters from a Hypothetical DFT Calculation (Note: This data is illustrative and would be generated from actual DFT calculations.)

Parameter Predicted Value
C-Br Bond Length ~1.89 Å
C-Cl Bond Length ~1.74 Å
N-H Bond Length ~1.01 Å

Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the HOMO would likely be distributed over the electron-rich pyridoindole ring system, while the LUMO would also be located on the aromatic core, influenced by the electron-withdrawing halogen substituents.

Table 2: Hypothetical Frontier Molecular Orbital Energies (Note: This data is for illustrative purposes.)

Orbital Energy (eV)
HOMO -6.2
LUMO -1.8

Electrostatic Potential Surface Analysis for Nucleophilic and Electrophilic Sites

An Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution on a molecule. This analysis would identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the ESP map would likely show negative potential (red/yellow) around the nitrogen atoms and potentially the halogen atoms due to their lone pairs of electrons, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atom of the indole (B1671886) nitrogen, suggesting a site for nucleophilic interaction.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic properties, aiding in the interpretation of experimental data. For this compound, time-dependent DFT (TD-DFT) could be used to predict its UV-Vis absorption spectrum, identifying the electronic transitions responsible for its color. Furthermore, calculations of vibrational frequencies would correspond to the peaks observed in Infrared (IR) and Raman spectroscopy, allowing for a detailed assignment of the vibrational modes to specific molecular motions.

Table 3: Illustrative Predicted Spectroscopic Data (Note: This data is a hypothetical representation.)

Spectroscopic Technique Predicted Parameter Value
UV-Vis (TD-DFT) λmax ~320 nm
IR Spectroscopy N-H Stretch ~3400 cm⁻¹
IR Spectroscopy C-Br Stretch ~650 cm⁻¹

Rational Design Principles for Pyrido[2,3-b]indole Scaffolds

The rational design of pyrido[2,3-b]indole derivatives is a multifaceted process that leverages computational modeling, structure-activity relationship (SAR) studies, and a deep understanding of the target biology to create compounds with enhanced potency, selectivity, and drug-like properties. The strategic placement of substituents on the tricyclic core is crucial for optimizing interactions with biological targets, which often include protein kinases and other enzymes implicated in diseases such as cancer.

The pyrido[2,3-b]indole nucleus serves as a versatile scaffold for the development of inhibitors for various protein kinases. scilit.comnih.gov The design principles for these inhibitors often revolve around establishing key hydrogen bonding interactions with the hinge region of the kinase domain, a common feature in kinase inhibitor binding. scilit.com The pyridine (B92270) nitrogen of the α-carboline core can act as a hydrogen bond acceptor, mimicking the adenine (B156593) portion of ATP.

Substitutions on the pyrido[2,3-b]indole ring system are critical for modulating biological activity. For instance, in the development of novel inhibitors of the Anaplastic Lymphoma Kinase (ALK), it was observed that substitutions on the phenyl ring of the α-carboline scaffold were crucial for potency. acs.org Specifically, introducing a halogen or a nitro group at the 6-position resulted in compounds with micromolar activity against ALK, whereas other substituents like methoxy (B1213986) or amino groups led to inactive compounds. acs.org This highlights the significant role of electronic and steric effects of substituents at this position. Further exploration showed that bis-substitution, for example with halogens at both the 2- and 6-positions, could further enhance inhibitory activity. acs.org

Computational approaches, including molecular docking and molecular dynamics simulations, are instrumental in elucidating the binding modes of these inhibitors within the active site of their target proteins. nih.govnih.gov These methods allow for the visualization of protein-ligand interactions and provide a rational basis for designing new derivatives with improved binding affinity and selectivity. For example, docking studies of pyrido[2,3-d]pyrimidine (B1209978) inhibitors, a related scaffold, have been used to develop a binding model that explains their potency and specificity for different tyrosine kinases. scilit.com This model indicates that substituents at certain positions are located at the entrance of the binding cleft, allowing for considerable variability and bulk tolerance. scilit.com

In silico prediction tools are often employed in the early stages of drug discovery to estimate various physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of novel compounds. These predictions help in prioritizing candidates for synthesis and experimental testing.

Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₁₁H₆BrClN₂
Molecular Weight281.54 g/mol
XLogP33.9
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bond Count0
Exact Mass279.9406 g/mol
Topological Polar Surface Area28.7 Ų
Heavy Atom Count15

This data is computationally predicted and has not been experimentally verified.

The rational design of pyrido[2,3-b]indole derivatives is a continuous cycle of design, synthesis, and testing, guided by computational insights and empirical data. The strategic placement of substituents, including halogens, is a powerful tool to fine-tune the biological activity and drug-like properties of this important class of compounds.

Spectroscopic and Analytical Research Methodologies in Characterizing Pyrido 2,3 B Indole Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule with the complexity of 6-Bromo-4-chloro-9H-pyrido[2,3-b]indole, a combination of one-dimensional and advanced multi-dimensional NMR techniques is required for complete spectral assignment.

Multi-Dimensional NMR Techniques (e.g., 2D-NOESY, HMQC, HMBC)

While specific experimental NMR data for this compound is not widely published in publicly accessible literature, the application of multi-dimensional NMR techniques can be described based on established methodologies for related heterocyclic systems.

HMQC (Heteronuclear Multiple Quantum Coherence): HMQC correlates the chemical shifts of protons directly attached to heteronuclei, typically ¹³C. This experiment would be fundamental in assigning the proton signals to their corresponding carbon atoms in the this compound structure.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly powerful for identifying quaternary carbons and for piecing together the carbon skeleton of the molecule. For example, correlations from the N-H proton to nearby carbons would help to solidify the assignment of the indole (B1671886) and pyridine (B92270) ring systems.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on the analysis of similar structures, is presented below.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (Proton to Carbon)
H-1~8.5C-1 (~145)C-2, C-9a
H-2~7.8C-2 (~120)C-1, C-3, C-4, C-4a
H-3~8.2C-3 (~140)C-2, C-4, C-4a
C-4-C-4 (~150)-
C-4a-C-4a (~142)-
H-5~7.6C-5 (~115)C-5a, C-7, C-9
C-5a-C-5a (~125)-
C-6-C-6 (~118)-
H-7~7.4C-7 (~122)C-5, C-5a, C-8, C-9
H-8~7.9C-8 (~128)C-5a, C-6, C-9
N-9-H~11.5-C-5a, C-8, C-9a
C-9a-C-9a (~135)-

Deuterium (B1214612) Labeling Studies for Mechanistic Insights

Deuterium labeling is a powerful technique used to trace reaction pathways and to aid in the assignment of NMR signals. In the context of this compound, a deuterium labeling study could involve the synthesis of an isotopically labeled precursor. For example, if the synthesis involves a cyclization step, a deuterated starting material could be used to determine the stereochemical outcome of the reaction. In the NMR spectrum, the absence of a signal at a specific position, or the change in multiplicity of a neighboring signal, provides definitive evidence of the label's location.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of this compound. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster in the mass spectrum.

IonCalculated Exact Mass
[M]⁺ (C₁₁H₅⁷⁹Br³⁵ClN₂)279.9406
[M+2]⁺281.9385
[M+4]⁺283.9392

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (for example, the molecular ion of this compound) which is then fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to confirm its structure. Expected fragmentation pathways would likely involve the loss of the halogen substituents and cleavage of the heterocyclic rings, providing valuable data for structural confirmation.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

For this compound, key vibrational bands would be expected for the N-H stretch of the indole ring, C-H stretching and bending modes of the aromatic rings, and C=C and C=N stretching vibrations within the heterocyclic framework. The C-Br and C-Cl stretching vibrations would also be present, typically in the lower frequency region of the spectrum.

Functional GroupExpected IR Absorption Range (cm⁻¹)
N-H Stretch (indole)3400-3300
Aromatic C-H Stretch3100-3000
C=C and C=N Stretch1650-1450
C-Cl Stretch800-600
C-Br Stretch600-500

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry. For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction analysis is a critical step in its characterization.

The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms in the crystal lattice diffracts the X-rays in a specific manner, which can be mathematically reconstructed to generate a detailed 3D model of the molecule.

While specific crystallographic data for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) as of this writing, the analysis of related halogenated heterocyclic compounds provides a strong precedent for the expected outcomes. mdpi.com For instance, the crystal structures of other halogenated pyrazoles and indazoles reveal how intermolecular interactions, such as hydrogen bonding and halogen bonding, dictate the packing of molecules in the solid state. mdpi.commdpi.com

Table 1: Hypothetical Crystallographic Data for this compound

ParameterExpected Value/Information
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
Unit Cell Dimensionsa, b, c (Å) and α, β, γ (°)
Bond Lengths (Å)C-Br, C-Cl, C-N, C-C
Bond Angles (°)Angles within the pyrido[2,3-b]indole core
Torsion Angles (°)Describing the planarity of the ring system
Hydrogen BondingN-H···N or N-H···Cl interactions

This table represents the type of data that would be obtained from an X-ray crystallographic analysis and is for illustrative purposes only.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, identification, and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful techniques for the analysis of pyrido[2,3-b]indole systems.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase.

For the analysis of pyrido[2,3-b]indoles, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Preparative HPLC can also be utilized for the isolation and purification of the target compound from reaction mixtures or to separate it from any impurities.

Table 2: Typical HPLC Parameters for the Analysis of Pyrido[2,3-b]indoles

ParameterTypical Conditions
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Linear gradient from 5% to 95% B over 20-30 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds. While some pyrido[2,3-b]indoles may require derivatization to increase their volatility, GC-MS can be a valuable tool for identifying and quantifying impurities.

In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (such as helium or nitrogen) pushes the sample through the column, and separation occurs based on the compound's boiling point and its interaction with the stationary phase coating the column walls. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used for identification by comparing it to spectral libraries. For halogenated compounds like this compound, the isotopic pattern of bromine and chlorine in the mass spectrum provides a distinctive signature for its identification.

Table 3: Illustrative GC-MS Parameters for the Analysis of Halogenated Heterocycles

ParameterTypical Conditions
Column DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 10 min
MS Ionization Electron Ionization (EI) at 70 eV
MS Scan Range 50-500 m/z

The combination of these powerful analytical methodologies is crucial for the unambiguous characterization and quality control of this compound, ensuring its suitability for further research and development.

Mechanistic Studies in Pyrido 2,3 B Indole Transformations

Exploration of Reaction Pathways for Pyrido[2,3-b]indole Formation

The synthesis of the 9H-pyrido[2,3-b]indole core, also known as an α-carboline, can be achieved through various synthetic strategies. A prevalent method involves the palladium-catalyzed amidation followed by an intramolecular cyclization. This approach typically utilizes a substituted 3-bromoindole derivative which undergoes a coupling reaction with an appropriate amide. The subsequent intramolecular cyclization then yields the fused pyrido[2,3-b]indole ring system.

For the specific formation of 6-Bromo-4-chloro-9H-pyrido[2,3-b]indole, the reaction pathway would necessitate starting materials bearing the requisite halogen substituents. For instance, a plausible route could involve the coupling of a di-halogenated indole (B1671886) precursor. The precise sequencing of the halogen introductions is critical to achieving the desired isomer.

Alternative pathways to the pyrido[2,3-b]indole scaffold include the Pictet-Spengler reaction, which involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by oxidation. To obtain the target compound via this route, appropriately substituted tryptamine and aldehyde precursors would be required.

A one-pot synthesis approach has also been described for related pyrimido[4,5-b]indoles and 9H-pyrido[2,3-b]indoles, which depends on the concentration of ammonia (B1221849) and the structural features of the starting aldehyde, offering a streamlined synthetic route. organic-chemistry.org

Table 1: Key Reaction Pathways for Pyrido[2,3-b]indole Formation

Reaction Type Key Reactants Catalyst/Reagents General Outcome
Pd-catalyzed Amidation/Cyclization 3-Bromo-1H-indole-2-carbaldehyde, Amide Pd catalyst, Ligand, Base 9H-pyrido[2,3-b]indole
Pictet-Spengler Reaction Tryptamine derivative, Aldehyde/Ketone Acid catalyst, Oxidizing agent Tetrahydro-β-carboline, then β-carboline

Detailed Analysis of Halogenation Mechanisms

The introduction of halogen atoms onto the pyrido[2,3-b]indole nucleus is a critical step in the synthesis of this compound and for its subsequent functionalization. The halogenation of indoles and their derivatives typically proceeds via electrophilic aromatic substitution. The indole ring system is electron-rich, making it susceptible to attack by electrophiles.

The position of halogenation is directed by the existing substituents and the inherent reactivity of the indole nucleus. The C3 position of indole is the most nucleophilic and is often the primary site of electrophilic attack. However, if the C3 position is blocked, substitution can occur at other positions, including C2, C5, and C6.

In the context of forming this compound, a multi-step halogenation strategy is likely employed. For instance, bromination of the indole ring at the C6 position can be achieved using various brominating agents such as N-bromosuccinimide (NBS). Subsequent chlorination would then be directed to the C4 position of the pyridyl ring. The conditions for these reactions must be carefully controlled to ensure regioselectivity.

Recent advancements have also explored enzymatic halogenation using flavin-dependent halogenases. frontiersin.orgresearchgate.net These biocatalytic methods offer high selectivity under mild conditions and can be used to introduce halogens at specific positions on the indole scaffold. frontiersin.orgresearchgate.net

Investigation of Catalytic Cycles in Cross-Coupling Reactions

The halogen atoms on this compound serve as valuable handles for further molecular elaboration through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. nih.govmdpi.comsemanticscholar.org

The catalytic cycle of a Suzuki-Miyaura reaction, typically catalyzed by a palladium complex, involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, this compound) to form a Pd(II) intermediate. The reactivity of the halogens generally follows the order I > Br > Cl, suggesting that the C6-bromo position would likely react preferentially over the C4-chloro position under controlled conditions.

Transmetalation: The organoboron reagent (e.g., an arylboronic acid) reacts with the Pd(II) complex in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, regenerating the Pd(0) catalyst and forming the new carbon-carbon bond.

The choice of catalyst, ligand, base, and solvent is crucial for the efficiency and selectivity of the cross-coupling reaction. mdpi.comorganic-chemistry.org For heteroaryl chlorides, which can be challenging substrates, specialized catalyst systems with electron-rich phosphine (B1218219) ligands have been developed to facilitate the oxidative addition step. organic-chemistry.org

Table 2: General Suzuki-Miyaura Catalytic Cycle

Step Description Key Intermediates
1. Oxidative Addition Insertion of Pd(0) into the Carbon-Halogen bond. Ar-Pd(II)-X
2. Transmetalation Transfer of the organic group from the boronic acid to the Pd(II) center. Ar-Pd(II)-R

Kinetic Studies and Reaction Rate Determinations

Kinetic studies are essential for understanding reaction mechanisms and optimizing reaction conditions. For palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition. The reaction rate can be influenced by several factors:

Nature of the Halide: The C-X bond strength (C-Cl > C-Br) significantly affects the rate of oxidative addition.

Catalyst and Ligand: The electronic and steric properties of the phosphine ligands on the palladium catalyst can modulate the rate of the catalytic cycle. organic-chemistry.org

Concentration of Reactants: The reaction order with respect to the aryl halide, the organoboron reagent, and the catalyst provides insights into the mechanism.

Temperature: As with most chemical reactions, the rate typically increases with temperature, following the Arrhenius equation.

Experimental techniques for determining reaction kinetics include monitoring the disappearance of reactants or the appearance of products over time using methods such as HPLC, GC, or NMR spectroscopy. From this data, the reaction order, rate constant, and activation energy can be determined. These parameters are vital for scaling up reactions from the laboratory to industrial production.

6 Bromo 4 Chloro 9h Pyrido 2,3 B Indole As a Strategic Synthetic Intermediate

Utility in the Construction of Polycyclic Heteroaromatic Systems

The presence of two distinct halogen atoms on the 6-Bromo-4-chloro-9H-pyrido[2,3-b]indole scaffold allows for its use in the programmed construction of larger, polycyclic heteroaromatic systems. The differential reactivity of the C-Br and C-Cl bonds under various palladium-catalyzed cross-coupling conditions enables chemists to selectively elaborate one position while leaving the other intact for subsequent transformations.

For instance, the C-Br bond is generally more reactive in Suzuki-Miyaura cross-coupling reactions compared to the C-Cl bond. This allows for the selective introduction of an aryl or heteroaryl group at the 6-position. The resulting 6-substituted-4-chloro-9H-pyrido[2,3-b]indole can then undergo a second cross-coupling reaction, such as a Buchwald-Hartwig amination or another Suzuki coupling, at the 4-position to generate highly substituted, polycyclic structures. This stepwise approach provides a high degree of control over the final molecular architecture.

Furthermore, this intermediate can participate in annulation reactions, where the existing rings serve as a template for the formation of new fused ring systems. These reactions often proceed through cascade or domino sequences, efficiently increasing the molecular complexity in a single synthetic operation.

Application in Divergent Synthesis of Pyrido[2,3-b]indole Libraries

The concept of divergent synthesis, where a common intermediate is used to generate a wide array of structurally distinct molecules, is a powerful strategy in medicinal chemistry and materials science. This compound is an ideal starting point for such strategies due to its modifiable handles.

By employing a variety of coupling partners in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, a diverse library of pyrido[2,3-b]indole derivatives can be rapidly assembled. The bromine and chlorine atoms can be replaced with a wide range of substituents, including alkyl, aryl, heteroaryl, amino, and alkoxy groups. This allows for the systematic exploration of the chemical space around the pyrido[2,3-b]indole core.

A representative divergent synthesis approach is outlined below:

Reaction Type Position Coupling Partner Resulting Moiety
Suzuki CouplingC6Arylboronic acidAryl group
Sonogashira CouplingC6Terminal alkyneAlkynyl group
Buchwald-Hartwig AminationC4AmineAmino group
Stille CouplingC4OrganostannaneAlkyl/Aryl group

This divergent approach facilitates the generation of a multitude of analogs from a single, readily accessible starting material, which is highly valuable for structure-activity relationship (SAR) studies.

Building Block for Complex Natural Product Analogs (Focus on Chemical Synthesis, not biological activity itself)

The pyrido[2,3-b]indole core is a prominent feature in numerous biologically active natural products, such as the ellipticine (B1684216) and olivacine (B1677268) alkaloids. This compound serves as a key synthetic fragment for the construction of analogs of these complex natural products.

The synthesis of these analogs often involves the strategic unmasking and elaboration of the bromo and chloro substituents to introduce key side chains and functional groups found in the natural products. For example, the bromo group can be converted to a vinyl group via a Stille or Suzuki coupling, which can then participate in a subsequent ring-closing metathesis or Diels-Alder reaction to construct additional fused rings characteristic of certain alkaloids.

The ability to selectively functionalize the C4 and C6 positions allows for the synthesis of analogs with modified substitution patterns that are not readily accessible from natural sources. This enables a detailed investigation of the structural features required for their chemical properties.

Precursor for Advanced Organic Materials (e.g., Fluorescent Scaffolds in Chemical Probes, not specific biological applications)

The extended π-conjugated system of the pyrido[2,3-b]indole scaffold makes it an attractive core for the development of advanced organic materials, particularly fluorescent scaffolds for chemical probes. nih.gov The introduction of electron-donating and electron-accepting groups at specific positions on the ring system can be used to tune the photophysical properties, such as the absorption and emission wavelengths.

This compound is an excellent precursor for this purpose. The halogen atoms can be replaced with various functional groups through cross-coupling reactions to create "push-pull" systems, where an electron-donating group is at one end of the molecule and an electron-accepting group is at the other. This charge-transfer character often leads to strong fluorescence with large Stokes shifts, a desirable property for fluorescent probes.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 6-Bromo-4-chloro-9H-pyrido[2,3-b]indole, and how do solvent and base choices influence yield?

  • Methodological Answer : Synthesis optimization requires systematic screening of solvents, bases, and temperatures. For pyridoindole derivatives, Pd-catalyzed amidation and cyclization are effective. For example, Cs₂CO₃ in t-BuOH at 110°C yielded 25% product in a related pyridoindole synthesis, whereas NaOH in THF at 70°C resulted in only 12% yield . Polar aprotic solvents like DMF or PEG-400 enhance reactivity for halogenated intermediates, as seen in CuI-catalyzed click chemistry for bromoindoles . Key variables include:

  • Solvent : High-boiling solvents (e.g., PEG-400/DMF mixtures) improve reaction homogeneity.
  • Base : Strong bases (Cs₂CO₃) favor deprotonation in cyclization steps.
  • Temperature : Elevated temperatures (≥100°C) accelerate ring closure but may increase side reactions.

Q. How can NMR spectroscopy confirm the structure of this compound?

  • Methodological Answer : ¹H and ¹³C NMR are critical for structural validation. Key spectral features include:

  • Aromatic protons : Downfield shifts (δ 8.0–9.0 ppm) for pyridoindole core protons, with splitting patterns indicating J-coupling (e.g., doublets for H-3 and H-5 positions) .
  • Halogen effects : Bromo and chloro substituents deshield adjacent protons, causing distinct splitting (e.g., δ 8.15–8.47 ppm for H-6 in 6-chloro-pyrido[3,4-b]indole derivatives) .
  • NH signal : A singlet near δ 11.7 ppm confirms the indolic NH proton .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • Decomposition : Avoid high temperatures (>200°C) to prevent toxic gas release (e.g., HBr, Cl₂) .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to minimize inhalation risks.
  • First aid : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline .

Advanced Research Questions

Q. What strategies address contradictory data in regioselective bromination/chlorination of pyrido[2,3-b]indole derivatives?

  • Methodological Answer :

  • Directing groups : Use electron-withdrawing groups (e.g., nitro) to orient halogenation at specific positions.
  • Metal-mediated reactions : CuI catalysts promote selective C–H functionalization, as demonstrated in 5-bromo-indole synthesis .
  • Competitive experiments : Compare halogenation rates under identical conditions (e.g., NBS vs. NCS) to identify steric/electronic biases .

Q. How does computational modeling predict electronic effects of bromo/chloro substituents on the pyridoindole core?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess substituent effects on HOMO/LUMO orbitals.
  • NBO analysis : Quantify hyperconjugative interactions between halogens and the aromatic π-system.
  • Reactivity indices : Use Fukui functions to predict electrophilic attack sites, corroborating experimental regiochemistry .

Q. What challenges arise in scaling up synthesis from milligram to gram quantities while maintaining purity?

  • Methodological Answer :

  • Solvent volume : Reduce solvent-to-substrate ratios (e.g., from 20:1 to 5:1) to improve efficiency.
  • Catalyst recovery : Immobilize Pd catalysts on silica or magnetic nanoparticles for reuse .
  • Purification : Replace flash chromatography with recrystallization (e.g., using EtOAc/hexane) for higher throughput .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.